molecular formula C21H26N2O2 B7187723 N-[(1-benzylpyrrolidin-3-yl)methyl]-2-methoxy-N-methylbenzamide

N-[(1-benzylpyrrolidin-3-yl)methyl]-2-methoxy-N-methylbenzamide

Cat. No.: B7187723
M. Wt: 338.4 g/mol
InChI Key: WTVITOKKCXAHPY-UHFFFAOYSA-N
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Description

N-[(1-benzylpyrrolidin-3-yl)methyl]-2-methoxy-N-methylbenzamide is a complex organic compound that features a benzylpyrrolidine moiety linked to a methoxy-methylbenzamide structure

Properties

IUPAC Name

N-[(1-benzylpyrrolidin-3-yl)methyl]-2-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-22(21(24)19-10-6-7-11-20(19)25-2)14-18-12-13-23(16-18)15-17-8-4-3-5-9-17/h3-11,18H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVITOKKCXAHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpyrrolidin-3-yl)methyl]-2-methoxy-N-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the benzylpyrrolidine intermediate. This can be achieved through the reaction of benzylamine with pyrrolidinone under specific conditions . The intermediate is then reacted with 2-methoxy-N-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpyrrolidin-3-yl)methyl]-2-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism by which N-[(1-benzylpyrrolidin-3-yl)methyl]-2-methoxy-N-methylbenzamide exerts its effects involves interaction with specific molecular targets. The benzylpyrrolidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity . The methoxy-methylbenzamide structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-pyrrolidinone: Shares the benzylpyrrolidine core but lacks the methoxy-methylbenzamide structure.

    N-[(1-benzylpyrrolidin-3-yl)methyl]ethanamine: Similar structure but with an ethanamine group instead of the methoxy-methylbenzamide.

Uniqueness

N-[(1-benzylpyrrolidin-3-yl)methyl]-2-methoxy-N-methylbenzamide is unique due to its combination of the benzylpyrrolidine and methoxy-methylbenzamide moieties, which confer specific chemical and biological properties not found in the similar compounds.

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